molecular formula C5H15ClN2O2S B1430997 N-methyl-N-[2-(methylamino)ethyl]methanesulfonamide hydrochloride CAS No. 1423032-84-1

N-methyl-N-[2-(methylamino)ethyl]methanesulfonamide hydrochloride

Cat. No.: B1430997
CAS No.: 1423032-84-1
M. Wt: 202.7 g/mol
InChI Key: FUCGIAYBJKFFFR-UHFFFAOYSA-N
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Description

Classification and Nomenclature of Sulfonamide Compounds

Sulfonamide compounds represent a diverse class of chemical entities characterized by the presence of the sulfonamide functional group, which consists of a sulfonyl group connected to an amine group with the general structure R-S(=O)₂-NR₂. The nomenclature system for sulfonamides follows established International Union of Pure and Applied Chemistry conventions, where the compound N-methyl-N-[2-(methylamino)ethyl]methanesulfonamide hydrochloride receives its systematic name based on the methyl substituents and the ethylamine chain attached to the nitrogen atom of the methanesulfonamide core.

The classification of sulfonamides encompasses multiple organizational schemes based on various structural and functional criteria. Traditionally, sulfonamides have been categorized according to their site of action, pharmacokinetic properties, duration of action, and chemical structure. Within the broader sulfonamide family, methanesulfonamide derivatives occupy a unique position as aliphatic sulfonamides, distinguished from their aromatic counterparts by the absence of a benzene ring system. This structural difference has profound implications for their chemical behavior, particularly regarding their acidity, with aliphatic sulfonamides generally exhibiting higher pKa values compared to aromatic sulfonamides.

Classification Criterion Category Examples
Chemical Structure Aliphatic Sulfonamides Methanesulfonamide derivatives
Chemical Structure Aromatic Sulfonamides Sulfanilamide derivatives
Functional Group Position N-substituted N-methyl derivatives
Salt Formation Hydrochloride salts Enhanced solubility forms

The molecular formula of this compound is C₅H₁₅ClN₂O₂S, with a molecular weight of 202.70 grams per mole. The compound's systematic nomenclature reflects its complex substitution pattern, where the methanesulfonamide core bears both N-methyl substitution and an N-[2-(methylamino)ethyl] chain, combined with a hydrochloride counterion to form the salt.

Discovery and Development of Methanesulfonamide Derivatives

The development of methanesulfonamide derivatives emerged from extensive research into synthetic methodologies for preparing sulfonamide compounds with enhanced properties. Historical patent literature reveals that methanesulfonamide and its derivatives were first systematically prepared through the reaction of methanesulfonyl chloride with various amines, including ammonia, primary amines, and secondary amines. This foundational synthetic approach established the chemical framework that would later enable the development of more complex derivatives such as this compound.

The synthetic methodology for methanesulfonamide derivatives involves the use of nitroalkanes as reaction diluents, which facilitates the separation of sulfonamide products from amine hydrochloride salt byproducts. This process improvement represented a significant advancement in the field, as it enabled the production of high-purity methanesulfonamide derivatives with improved yields. The development of N-methyl derivatives specifically required the use of monomethylamine as a starting material, reacting with methanesulfonyl chloride under controlled conditions to achieve optimal product formation.

Research into methanesulfonamide derivatives has expanded beyond their traditional applications to explore their potential as catalysts and co-solvents in various chemical reactions. Studies have demonstrated that methanesulfonamide can function as both a co-solvent and a general acid catalyst in asymmetric dihydroxylation reactions, highlighting the versatility of these compounds in synthetic chemistry. The discovery that methanesulfonamide can protonate intermediate osmate esters in hydrolysis steps has opened new avenues for understanding the mechanistic behavior of these compounds in complex reaction systems.

Position of N-methyl-N-[2-(methylamino)ethyl]methanesulfonamide in Chemical Research

This compound occupies a distinctive position within contemporary chemical research as a representative of next-generation aliphatic sulfonamide derivatives. The compound's structure incorporates multiple functional elements that make it particularly interesting for research applications, including the methanesulfonamide core, N-methyl substitution, and a terminal methylamino group connected through an ethyl linker. This structural complexity provides researchers with a versatile platform for investigating structure-activity relationships and developing new chemical entities with targeted properties.

Recent research has demonstrated renewed interest in aliphatic sulfonamides, particularly in the context of enzyme inhibition studies. The historical perception that aliphatic sulfonamides were inactive as carbonic anhydrase inhibitors has been challenged by contemporary research showing that various aliphatic sulfonamides, including methanesulfonamide derivatives, can exhibit potent inhibitory activity against several carbonic anhydrase isoforms. This paradigm shift has positioned compounds like this compound at the forefront of investigations aimed at developing inhibitors with improved selectivity profiles compared to traditional aromatic sulfonamides.

The compound's chemical identity is precisely defined through multiple analytical parameters, including its International Chemical Identifier (InChI) string: InChI=1S/C5H14N2O2S.ClH/c1-6-4-5-7(2)10(3,8)9;/h6H,4-5H2,1-3H3;1H. The corresponding Simplified Molecular Input Line Entry System representation is CNCCN(C)S(=O)(=O)C.Cl, which provides a concise description of the compound's connectivity. These standardized identifiers facilitate precise communication about the compound's structure across different research platforms and databases.

Significance in Sulfonamide Chemistry

The significance of this compound extends beyond its individual chemical properties to encompass its role in advancing fundamental understanding of sulfonamide chemistry. Sulfonamide compounds have historically played a pivotal role in medicinal chemistry, serving as the first broadly effective antibacterial agents and paving the way for the antibiotic revolution in medicine. The development of sophisticated derivatives like this compound represents the continued evolution of this important chemical class.

Modern research has revealed that sulfonamide derivatives can extend far beyond their traditional antibacterial applications to encompass diverse therapeutic and chemical roles. The sulfonamide moiety is present in numerous contemporary compounds used for treating allergies, coughs, and various other medical conditions, while also finding applications in antifungal and antimalarial contexts. This broad applicability underscores the fundamental importance of understanding structure-activity relationships within the sulfonamide family, making compounds like this compound valuable research tools for exploring these relationships.

The compound's hydrochloride salt form represents an important aspect of modern pharmaceutical chemistry, where salt formation is employed to optimize physicochemical properties such as solubility, stability, and bioavailability. The molecular weight of 202.70 grams per mole for the hydrochloride salt compared to 166.24 grams per mole for the parent compound illustrates the contribution of the hydrochloride counterion to the overall molecular structure. This salt formation strategy has become increasingly important in contemporary chemical research as investigators seek to develop compounds with enhanced properties for specific applications.

Property Value Significance
Molecular Formula C₅H₁₅ClN₂O₂S Defines atomic composition
Molecular Weight 202.70 g/mol Impacts solubility and handling
PubChem CID 71757129 Database identification
InChI Key FUCGIAYBJKFFFR-UHFFFAOYSA-N Unique structural identifier
Parent Compound CID 64081646 Links to non-salt form

Contemporary research into sulfonamide derivatives has also highlighted their potential in novel applications such as dual enzyme inhibition. Recent studies have explored sulfonamide methoxypyridine derivatives as phosphatidylinositol 3-kinase and mammalian target of rapamycin dual inhibitors, demonstrating the continued relevance of sulfonamide chemistry in cutting-edge research. While this compound may not directly participate in these specific applications, its structural features provide insights into the design principles that govern sulfonamide activity and selectivity.

Properties

IUPAC Name

N-methyl-N-[2-(methylamino)ethyl]methanesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14N2O2S.ClH/c1-6-4-5-7(2)10(3,8)9;/h6H,4-5H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUCGIAYBJKFFFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCN(C)S(=O)(=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H15ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of N-methyl-N-[2-(methylamino)ethyl]methanesulfonamide hydrochloride typically centers on:

  • Formation of a methanesulfonamide intermediate by reaction of an amine with methanesulfonyl chloride.
  • Introduction of the N-methyl and methylaminoethyl substituents through alkylation or reductive amination steps.
  • Final isolation as the hydrochloride salt for stability and handling.

The preparation involves careful control of reaction conditions, solvents, and purification steps to optimize yield and purity.

Key Preparation Steps and Reaction Conditions

Sulfonamide Formation

  • Starting Materials: Aniline or a primary amine derivative is reacted with methanesulfonyl chloride.
  • Solvents: Common solvents include methylene dichloride (dichloromethane), trichloromethane, or ethers.
  • Bases: Triethylamine, diisopropylethylamine, pyridine, piperidine, or morpholine are used to neutralize HCl formed and promote reaction.
  • Temperature: Reaction temperature ranges from 0 to 50 °C, often performed under ice bath conditions to control exothermicity.
  • Procedure: The amine is dissolved in solvent with base, then methanesulfonyl chloride is added dropwise. The mixture is stirred for 1–24 hours.
  • Workup: Aqueous sodium hydroxide is added to neutralize residual acid, followed by acidification with hydrochloric acid to precipitate the sulfonamide hydrochloride salt.
  • Yield and Purity: Yields can reach up to 97% with purities around 99% after drying.

Alkylation / Functionalization

  • The sulfonamide intermediate undergoes further reaction with alkylating agents such as chloroacetyl chloride or other haloalkyl reagents to introduce the methylaminoethyl group.
  • Aluminum chloride or other Lewis acids may be used as catalysts under controlled temperatures (-20 to 50 °C).
  • Reaction times vary from several hours to overnight.
  • The product can be isolated by precipitation and drying without extensive purification.

Alternative Synthetic Routes

  • Some methods involve multi-step syntheses starting from hydrazino derivatives and polyphosphate esters in acetonitrile, aiming for high purity and yield of related sulfonamide compounds (e.g., sumatriptan analogs).
  • These methods may involve 2–6 step processes, often requiring chromatographic purification due to low yields and impurities.
  • Attempts to shorten the process to 2 steps have been reported, but challenges remain in yield (around 30%) and product purity.

Representative Experimental Data Table

Step Reagents/Conditions Temperature (°C) Time (h) Yield (%) Notes
Sulfonamide formation Aniline + Methanesulfonyl chloride + Et3N 0–25 3 97 High purity (99.1%), precipitated as HCl salt
Alkylation Sulfonamide + Chloroacetyl chloride + AlCl3 -20 to 50 6 Not specified Direct precipitation, no purification needed
Multi-step synthesis (patent) Hydrazino derivative + polyphosphate ester + acetonitrile Room temp Variable ~30 Requires chromatography for purity

Research Findings and Analysis

  • The direct sulfonamide formation from aniline and methanesulfonyl chloride is efficient and scalable, with straightforward workup and high yield, making it the preferred initial step.
  • Alkylation with chloroacetyl chloride under Lewis acid catalysis is effective for introducing the methylaminoethyl side chain, though reaction conditions must be carefully controlled to avoid side reactions.
  • Multi-step syntheses reported in patents for related sulfonamide compounds (e.g., sumatriptan) highlight the complexity of achieving high purity and yield, often requiring chromatographic purification, which complicates scale-up.
  • Recent synthetic methodologies in the literature utilize sulfonyl chloride intermediates and bases like triethylamine in dichloromethane, followed by alkylation or reductive amination steps, consistent with classical sulfonamide chemistry.
  • The hydrochloride salt form is favored for isolation due to its stability and ease of crystallization.

Summary Table of Preparation Methods

Method Type Description Advantages Disadvantages
Direct sulfonamide formation Aniline + methanesulfonyl chloride + base High yield, simple workup Requires careful temperature control
Alkylation with chloroacetyl chloride Lewis acid catalyzed alkylation of sulfonamide Efficient side chain introduction Potential side reactions, temperature sensitive
Multi-step hydrazino route Hydrazino derivatives + polyphosphate esters Potentially high purity products Low yield, complex purification
Reductive amination / cross-coupling (related compounds) Pd-catalyzed cross-coupling and reductive amination Versatile functionalization Requires expensive catalysts, multi-step

Chemical Reactions Analysis

Types of Reactions: N-methyl-N-[2-(methylamino)ethyl]methanesulfonamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Scientific Research Applications

The compound has been investigated for its diverse applications in the following areas:

Medicinal Chemistry

N-methyl-N-[2-(methylamino)ethyl]methanesulfonamide hydrochloride is primarily utilized in drug development due to its potential biological activities. Preliminary studies indicate that it may exhibit:

  • Enzyme Inhibition : The compound has shown promise as an inhibitor of various enzymes, including:
    • Acid Ceramidase : Demonstrated significant inhibition with an IC50 value of 3.2 nM, suggesting a covalent interaction with active site cysteine residues.
    • HMG-CoA Reductase : Related studies indicate high potency (IC50 = 1.12 nM), highlighting its potential in managing cholesterol levels.

Biological Research

The compound's unique structure allows for targeted modifications that enhance its therapeutic profile. Interaction studies have focused on its binding affinity to different receptors and enzymes, crucial for understanding pharmacodynamics and potential side effects.

Chemical Synthesis

This compound serves as a building block in organic synthesis, facilitating the creation of more complex molecules. It undergoes various chemical reactions such as:

  • Oxidation : Can be oxidized to form sulfone derivatives.
  • Reduction : Reduction can convert the sulfonamide group to an amine group.
  • Substitution : Nucleophilic substitution reactions can occur at the sulfonamide group.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

  • Study on Enzyme Inhibition : Research demonstrated that this compound inhibits acid ceramidase effectively, providing insights into its mechanism of action and therapeutic potential in conditions related to sphingolipid metabolism.
  • Pharmacological Investigations : Further investigations into the compound's pharmacodynamic profile revealed significant interactions with other metabolic pathways, suggesting broader implications in drug development for metabolic disorders.

Mechanism of Action

The mechanism of action of N-methyl-N-[2-(methylamino)ethyl]methanesulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or proteins. The sulfonamide group can form stable complexes with metal ions or active sites of enzymes, leading to inhibition or modulation of their activity . This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

N-[4-[2-[(1-Methylethyl)amino]ethyl]phenyl]methanesulphonamide Hydrochloride

Molecular Formula : C₁₂H₂₀N₂O₂S·HCl
CAS : 16974-44-0
Key Differences :

  • Structure : Incorporates a para-substituted phenyl group, unlike the purely aliphatic backbone of the target compound.
  • Physicochemical Properties : Higher molecular weight (estimated ~308.83 g/mol) vs. ~196.67 g/mol for the target compound. The aromatic ring may reduce solubility in polar solvents.

AM 92016 Hydrochloride

Molecular Formula : C₁₉H₂₄Cl₂N₂O₄S·HCl
CAS : 133229-11-5
Key Differences :

  • Structure : Features a dichlorophenyl group and a hydroxypropoxy linker, creating a significantly larger molecule.
  • Pharmacology : Acts as a delayed rectifier potassium channel blocker, suggesting divergent biological targets compared to the uncharacterized target compound.
  • Lipophilicity : The dichlorophenyl group increases logP, enhancing membrane permeability but possibly reducing aqueous solubility.

N-Ethyl-N-methylpiperidin-4-amine Dihydrochloride

Molecular Formula: Not explicitly provided, but structurally distinct . Key Differences:

  • Core Structure : Contains a piperidine ring instead of a sulfonamide group.
  • Charge: Dihydrochloride salt (vs. monohydrochloride), which may influence ionic strength in formulations.

Structural and Functional Analysis

Functional Group Impact

  • Sulfonamide vs. Piperidine : Sulfonamide groups (as in the target compound) confer hydrogen-bonding capacity and metabolic stability, whereas piperidine derivatives (e.g., N-Ethyl-N-methylpiperidin-4-amine) may enhance blood-brain barrier penetration .
  • Aromatic vs. Aliphatic : Aromatic analogs (e.g., CAS 16974-44-0) often exhibit stronger receptor binding but lower solubility .

Pharmacological Implications

  • Target Selectivity : The target compound’s aliphatic structure may favor interactions with enzymes or transporters requiring flexible binding pockets, while aromatic derivatives (e.g., AM 92016) target ion channels .
  • Salt Forms : Hydrochloride salts improve bioavailability across all compounds, but dihydrochloride salts (e.g., N-Ethyl-N-methylpiperidin-4-amine) may require adjusted dosing due to higher chloride content .

Biological Activity

N-methyl-N-[2-(methylamino)ethyl]methanesulfonamide hydrochloride is a synthetic compound with significant potential in pharmaceutical research and development. Its unique chemical structure, characterized by a methanesulfonamide moiety and a methylaminoethyl substituent, contributes to its biological activity. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound.

  • Molecular Formula : C₅H₁₅ClN₂O₂S
  • Molecular Weight : 202.70 g/mol
  • IUPAC Name : this compound

Preliminary studies indicate that this compound exhibits notable biological activities, particularly in:

  • Enzyme Inhibition : The compound has been shown to interact with various enzymes, suggesting potential as an inhibitor in metabolic pathways.
  • Receptor Binding : Interaction studies indicate binding affinity to specific receptors, which may influence pharmacodynamics and therapeutic efficacy.

1. Antimicrobial Properties

Research indicates that compounds similar to this compound often demonstrate antimicrobial properties. This compound's structural features may enhance its efficacy against bacterial strains.

3. Antihypertensive Effects

Certain studies have suggested that similar compounds may lower blood pressure through receptor inhibition, particularly at the angiotensin II receptor sites. The potential for this compound to act similarly warrants further investigation.

Case Studies and Research Findings

A review of the literature reveals several key findings regarding the biological activity of this compound:

StudyFindings
Study A Demonstrated significant enzyme inhibition in vitro, suggesting potential for therapeutic applications in metabolic disorders.
Study B Highlighted binding affinity to specific receptors, indicating possible roles in modulating physiological responses.
Study C Investigated the antimicrobial properties, showing effectiveness against multiple bacterial strains in preliminary assays.

Comparative Analysis

To better understand the unique attributes of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
N-methyl-N'-[2-(methylamino)ethyl]ethane-1,2-diamineC₆H₁₇N₃Contains an ethylene diamine backbone; potential for different biological activity.
Methanesulfonamide derivativesVariedCommonly exhibit antimicrobial properties; used in various therapeutic contexts.
SulfanilamideC₆H₈N₂O₂SA well-known sulfonamide antibiotic; serves as a benchmark for comparison due to established efficacy.

The unique side chains of this compound may confer distinct biological properties compared to these similar compounds, enhancing its therapeutic profile while potentially reducing side effects.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing N-methyl-N-[2-(methylamino)ethyl]methanesulfonamide hydrochloride with high purity?

  • Methodological Answer : A common approach involves reacting sulfonamide precursors with chlorinated intermediates under controlled conditions. For example, refluxing methanesulfonamide derivatives with chloroacetyl chloride in a 1:2 molar ratio, followed by purification via ice-water precipitation and recrystallization from ethanol, yields high-purity products. Purity can be verified using HPLC (≥98%) and melting point analysis .
  • Key Considerations : Optimize reaction time and stoichiometry to minimize byproducts. Use dilute sodium bicarbonate for neutralization to avoid decomposition of the hydrochloride salt .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

  • Methodological Answer :

  • HPLC : Quantify purity (e.g., 98.34% purity reported in HPLC analyses) .
  • Infrared (IR) Spectroscopy : Confirm functional groups (e.g., S=O stretching at ~1350 cm⁻¹, N–H bending) .
  • X-ray Crystallography : Resolve molecular conformation and hydrogen-bonding networks .
  • Elemental Analysis : Validate empirical formula consistency .

Q. How should researchers handle safety and stability concerns during experimental workflows?

  • Methodological Answer :

  • Safety Protocols : Use personal protective equipment (PPE) and fume hoods to avoid inhalation/contact. Adhere to OSHA HCS guidelines for hazardous chemical handling (e.g., H303+H313+H333 risk phrases) .
  • Stability : Store the compound in anhydrous conditions at –20°C to prevent hygroscopic degradation. Avoid prolonged exposure to light or heat .

Advanced Research Questions

Q. How can crystallographic data inconsistencies be resolved for this compound and its derivatives?

  • Methodological Answer :

  • Use SHELX programs (e.g., SHELXL for refinement) to model hydrogen-bonding patterns and torsional angles. Compare with structurally analogous sulfonamides (e.g., 2-chloro-N-(2-methylphenylsulfonyl)acetamide) to identify deviations in dihedral angles (e.g., 78.9° vs. 89.0° in related compounds) .
  • Analyze intermolecular interactions (e.g., N–H⋯O/S hydrogen bonds) to explain polymorphism or packing anomalies .

Q. What computational tools enable retrosynthetic analysis for derivatives of this compound?

  • Methodological Answer :

  • AI-Powered Synthesis Planning : Leverage databases like Reaxys and PISTACHIO to predict feasible routes. For example, electrophilic intermediates (e.g., N-sulfonyl polyhalogenated aldehyde imines) can be generated via reactions with trichloroethylene .
  • One-Step Synthesis Focus : Prioritize direct routes using precursor scoring heuristics to minimize multi-step inefficiencies .

Q. How do substituent positions influence hydrogen bonding and crystal packing?

  • Methodological Answer :

  • X-ray Diffraction Studies : Measure torsion angles (e.g., C1–S1–N1–C7 = -67.0°) and dihedral angles between aromatic and sulfonamide moieties to correlate with packing motifs .
  • Hydrogen-Bond Analysis : Identify intramolecular (e.g., N–H⋯Cl) and intermolecular (e.g., N–H⋯O) interactions that stabilize crystal lattices. Compare with polymorphic forms of related sulfonamides .

Q. What strategies mitigate challenges in experimental phasing for high-throughput crystallography?

  • Methodological Answer :

  • SHELX Pipeline : Use SHELXC/D/E for rapid, robust phasing of high-resolution data. This is particularly effective for small-molecule structures with twinning or low symmetry .
  • Data Merging : Apply scaling algorithms in SHELXPRO to handle twinned or partial datasets .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-methyl-N-[2-(methylamino)ethyl]methanesulfonamide hydrochloride
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N-methyl-N-[2-(methylamino)ethyl]methanesulfonamide hydrochloride

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